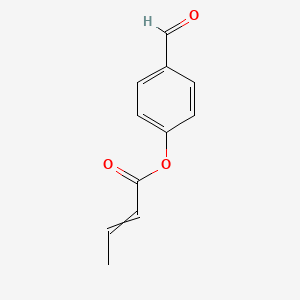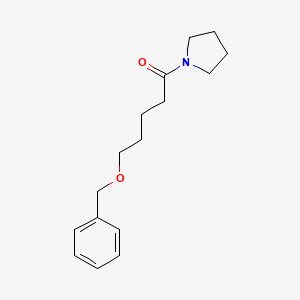
5-(Benzyloxy)-1-(pyrrolidin-1-YL)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-1-(pyrrolidin-1-YL)pentan-1-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyloxy group attached to a pentanone backbone, with a pyrrolidine ring at the terminal position. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1-(pyrrolidin-1-YL)pentan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of pyrrolidine with a suitable halogenated pentanone derivative, followed by the introduction of the benzyloxy group through nucleophilic substitution. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products. The scalability of the synthesis process is crucial for its application in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzyloxy)-1-(pyrrolidin-1-YL)pentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-pentanone carboxylic acid, while reduction could produce benzyloxy-pentanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)-1-(pyrrolidin-1-YL)pentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Benzyloxy)-1-(piperidin-1-YL)pentan-1-one
- 5-(Benzyloxy)-1-(morpholin-1-YL)pentan-1-one
- 5-(Benzyloxy)-1-(azepan-1-YL)pentan-1-one
Uniqueness
Compared to similar compounds, 5-(Benzyloxy)-1-(pyrrolidin-1-YL)pentan-1-one stands out due to its specific combination of the benzyloxy group and pyrrolidine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and application in various fields.
Eigenschaften
CAS-Nummer |
117959-71-4 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
5-phenylmethoxy-1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C16H23NO2/c18-16(17-11-5-6-12-17)10-4-7-13-19-14-15-8-2-1-3-9-15/h1-3,8-9H,4-7,10-14H2 |
InChI-Schlüssel |
NIWCSUSNWBWLDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)CCCCOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
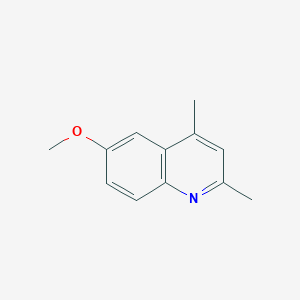
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
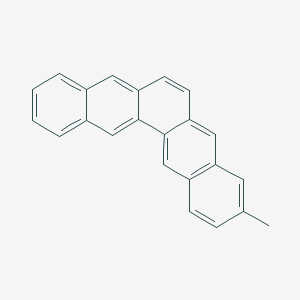
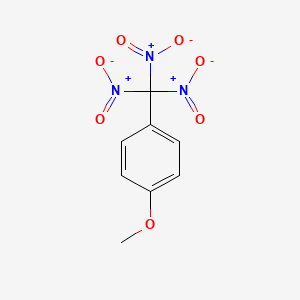
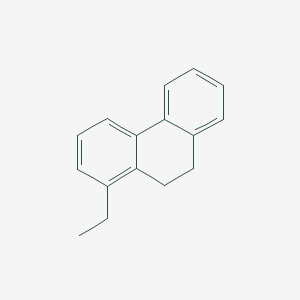

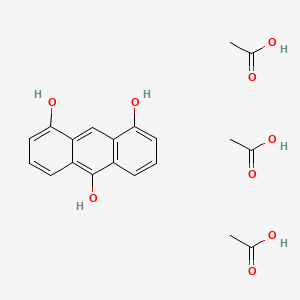
![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
silane](/img/structure/B14309553.png)
